REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][NH:6][CH:7]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:8]([OH:10])=[O:9].[CH3:17]O>>[CH3:5][NH:6][CH:7]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:8]([O:10][CH3:17])=[O:9]
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Name
|
|
Quantity
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6.63 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
|
Smiles
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CNC(C(=O)O)C1=CC=CC=C1
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Name
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|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture is stirred for 48 h at rt
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Duration
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48 h
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Type
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CUSTOM
|
Details
|
the solvent is evaporated to dryness
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Type
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ADDITION
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Details
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The crude product is diluted with an aqueous sodium bicarbonate solution
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The organic phases are washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine, and dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |